N-(3-ethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(3-ethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thiomorpholine substituent and an N-(3-ethylphenyl)acetamide side chain. The thiazolo[4,5-d]pyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The thiomorpholine group (a sulfur-containing morpholine analog) likely enhances solubility and bioavailability, while the 3-ethylphenyl moiety may contribute to target binding via hydrophobic interactions. Though direct synthesis data for this compound are unavailable in the provided evidence, analogous routes involve alkylation of thiopyrimidines with chloroacetamides (e.g., via methods in ) .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-2-13-4-3-5-14(10-13)21-15(25)11-24-12-20-17-16(18(24)26)28-19(22-17)23-6-8-27-9-7-23/h3-5,10,12H,2,6-9,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMOGCQXSRKPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound belonging to the thiazolo[4,5-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring fused with a pyrimidine structure, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Various derivatives of thiazolo compounds were tested against several microbial strains. The MIC values ranged from 6.25 to 12.5 µg/mL against fungal strains such as Aspergillus and bacterial strains like Staphylococcus aureus and Escherichia coli .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Aspergillus fumigatus | 6.25 |
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 12.5 |
This suggests that this compound may possess comparable or superior antimicrobial properties.
Anticancer Activity
Emerging research indicates that compounds with similar structures have shown promise in cancer treatment:
- Mechanism of Action : Many thiazolo derivatives are believed to inhibit specific enzymes involved in tumor growth and proliferation.
- Cell Line Studies : In vitro studies using cancer cell lines have reported that certain thiazolo derivatives induce apoptosis (programmed cell death) in cancer cells while sparing normal cells.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer activity:
- Study Findings : One derivative exhibited an IC50 value of 5 µM against breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiazole Derivative A | 5 | MCF-7 (Breast Cancer) |
| Thiazole Derivative B | 10 | HeLa (Cervical Cancer) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (–10):
- Core : Thiazolo[3,2-a]pyrimidine (vs. thiazolo[4,5-d]pyrimidine in the target compound).
- Substituents : A 2,4,6-trimethoxybenzylidene group and ester side chain.
- Pharmacological relevance : Pyrimidine derivatives with similar fused rings exhibit antitumor and antimicrobial properties .
N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (): Core: Quinoxaline with acetamide and pyrimidine-thioether linkages. Substituents: Chlorophenyl and hydroxyl groups. Synthesis: Reflux with thiouracil derivatives and cyclic amines, yielding compounds with high crystallinity (e.g., 90.2% yield for 4a) .
5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (): Core: Thiazolo[4,5-d]pyrimidine fused with thienopyrimidine. Substituents: Coumarin-derived hydroxy-oxo groups. Synthesis: Microwave-assisted condensation, highlighting efficiency in complex heterocycle formation .
Pharmacological Implications
- Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine may improve metabolic stability compared to oxygen-containing morpholine derivatives .
- Core Heterocycles : Thiazolo[4,5-d]pyrimidines exhibit stronger kinase inhibition than thiazolo[3,2-a]pyrimidines due to optimal positioning of functional groups .
Key Research Findings
Synthetic Efficiency : Microwave-assisted synthesis () reduces reaction time for thiazolo[4,5-d]pyrimidines compared to conventional methods .
Crystallinity : Compounds like 4a () demonstrate high crystallinity, aiding in structural characterization and purity assessment .
Structural Flexibility : Substituents such as 2,4,6-trimethoxybenzylidene () introduce steric bulk, which may influence binding to biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
